An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride: Properties, Synthesis, and Reactivity
This technical guide provides a comprehensive overview of 2-(4-bromo-2-chlorophenoxy)propanoyl chloride, a reactive chemical intermediate of significant interest to researchers in agrochemical synthesis and drug development. This document details its chemical and physical properties, outlines a robust synthetic protocol, explores its core reactivity, and provides established procedures for its application in organic synthesis.
Chemical Identity and Physicochemical Properties
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is a derivative of propanoic acid, characterized by a substituted phenoxy group at the alpha-position. The presence of three distinct halogen atoms (one bromine, two chlorines—one on the aromatic ring and one in the acyl chloride functional group) imparts specific reactivity and makes it a valuable building block for complex target molecules.
The acyl chloride moiety is the most prominent feature, rendering the molecule highly susceptible to nucleophilic attack and positioning it as an excellent acylating agent. Its structural relationship to phenoxypropanoic acids suggests its utility as a precursor in the synthesis of auxin-type herbicides.[1][2][3]
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-bromo-2-chlorophenoxy)propanoyl chloride | N/A |
| CAS Number | 1160257-26-0 | [4] |
| Molecular Formula | C₉H₇BrCl₂O₂ | [4][5] |
| Molecular Weight | 297.96 g/mol | [4][5] |
| Boiling Point | 322.7 ± 27.0 °C (Predicted) | [4] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Colorless to pale yellow liquid (Predicted) | [6] |
| Precursor | 2-(4-Bromo-2-chlorophenoxy)propanoic acid (CAS: 588681-97-4) | [7][8][9][10][11] |
Note: Physical properties such as boiling point and density are predicted values from chemical databases, as experimentally determined values are not widely published for this specific intermediate.
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and widely employed method for the synthesis of 2-(4-bromo-2-chlorophenoxy)propanoyl chloride is the chlorination of its corresponding carboxylic acid precursor, 2-(4-bromo-2-chlorophenoxy)propanoic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are ideal for this conversion due to the formation of gaseous byproducts, which simplifies purification.
The causality for selecting these reagents lies in their reaction mechanism. Thionyl chloride, for example, reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the desired acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. This process drives the reaction to completion.
Experimental Protocol: Synthesis of 2-(4-bromo-2-chlorophenoxy)propanoyl chloride
Materials:
-
2-(4-bromo-2-chlorophenoxy)propanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. This is critical as acyl chlorides react vigorously with moisture.
-
Dissolution: Dissolve 2-(4-bromo-2-chlorophenoxy)propanoic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DCM or toluene).
-
Reagent Addition:
-
Using Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. The addition is typically exothermic.
-
Using Oxalyl Chloride: Add a catalytic amount of DMF (1-2 drops) to the solution. Then, add oxalyl chloride (1.5 eq) dropwise. The evolution of gas (CO₂ and CO) will be observed.
-
-
Reaction: Gently heat the reaction mixture to reflux (typically 40-60 °C for DCM, or higher for toluene) and maintain for 1-3 hours. Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to observe the formation of the methyl ester.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted chlorinating agent under reduced pressure. Distillation of the crude product under high vacuum is the preferred method of purification to yield pure 2-(4-bromo-2-chlorophenoxy)propanoyl chloride.[6]
Caption: Workflow for the synthesis of the target acyl chloride.
Reactivity and Mechanistic Insights
The chemical behavior of 2-(4-bromo-2-chlorophenoxy)propanoyl chloride is dominated by the high reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[10] This makes it an excellent substrate for nucleophilic acyl substitution.
The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism .[8][12]
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Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
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Elimination: The carbon-oxygen double bond reforms, and the chloride ion is eliminated as an excellent leaving group. A base (often excess nucleophile or a non-nucleophilic scavenger like triethylamine) then deprotonates the nucleophile to yield the final product and a salt byproduct.[1]
This mechanism is fundamental to understanding its utility in synthesizing a wide range of derivatives.
Sources
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- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Buy 2-(4-Bromophenoxy)propanoyl chloride | 56895-12-6 [smolecule.com]
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- 10. 588681-98-5 Cas No. | 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid | Matrix Scientific [matrixscientific.com]
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